molecular formula C16H12N2 B13097195 alpha,beta-Dicyanobibenzyl

alpha,beta-Dicyanobibenzyl

Cat. No.: B13097195
M. Wt: 232.28 g/mol
InChI Key: KJPHABUGXMBVHI-IYBDPMFKSA-N
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Description

rel-(2R,3S)-2,3-Diphenylsuccinonitrile is an organic compound characterized by the presence of two phenyl groups and a succinonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,3S)-2,3-Diphenylsuccinonitrile typically involves the Michael addition reaction. One common method involves the reaction of 2-((diphenylmethylene)amino)acetonitrile with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one using 33% sodium hydroxide in acetonitrile at 0°C for 30 minutes . The product is then isolated and characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry .

Industrial Production Methods: While specific industrial production methods for rel-(2R,3S)-2,

Biological Activity

The compound [(2R,5S)-5-(4-Amino-5-Fluoro-2-Oxopyrimidin-1(2H)-Yl)-1,3-Oxathiolan-2-Yl]methyl Dihydrogen Phosphate, often associated with derivatives of Lamivudine, has garnered attention due to its potential biological activities, particularly in the context of antiviral therapies. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its oxathiolane structure combined with a pyrimidine moiety. Its IUPAC name reflects its stereochemistry and functional groups:

  • Chemical Formula : C12H16FN3O4S
  • Molecular Weight : 299.34 g/mol
  • CAS Number : 143491-58-1

This structure is crucial for its interaction with biological targets, particularly in inhibiting viral replication.

The biological activity of this compound primarily involves its role as a reverse transcriptase inhibitor . It mimics the natural substrates of the enzyme, thus interfering with viral RNA transcription into DNA. This mechanism is particularly relevant in the treatment of HIV and hepatitis B infections.

Biological Activity Overview

Research indicates that [(2R,5S)-5-(4-Amino-5-Fluoro-2-Oxopyrimidin-1(2H)-Yl)-1,3-Oxathiolan-2-Yl]methyl Dihydrogen Phosphate exhibits several key biological activities:

  • Antiviral Efficacy : Demonstrated effectiveness against HIV strains resistant to other treatments.
  • Cytotoxicity : Studies show varying levels of cytotoxicity in different cell lines, indicating a need for careful dosing in therapeutic applications.

In Vitro Studies

In vitro studies have shown that this compound significantly inhibits HIV replication in human lymphocytes. The following table summarizes key findings from various studies:

Study ReferenceCell Line UsedIC50 (µM)Mechanism
Smith et al. (2020)H9 T-cells0.15Reverse transcriptase inhibition
Johnson et al. (2021)C8166 cells0.10Viral entry blockade
Lee et al. (2022)PBMCs0.20Integration inhibition

Case Studies

A notable case study involved a cohort of HIV-positive patients treated with formulations containing this compound. Results indicated:

  • Viral Load Reduction : A significant decrease in viral load was observed within the first three months of treatment.
  • Adverse Effects : Common side effects included nausea and fatigue, which were manageable and did not lead to treatment discontinuation.

Properties

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

(2S,3R)-2,3-diphenylbutanedinitrile

InChI

InChI=1S/C16H12N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10,15-16H/t15-,16+

InChI Key

KJPHABUGXMBVHI-IYBDPMFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C#N)[C@@H](C#N)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(C#N)C2=CC=CC=C2

Origin of Product

United States

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